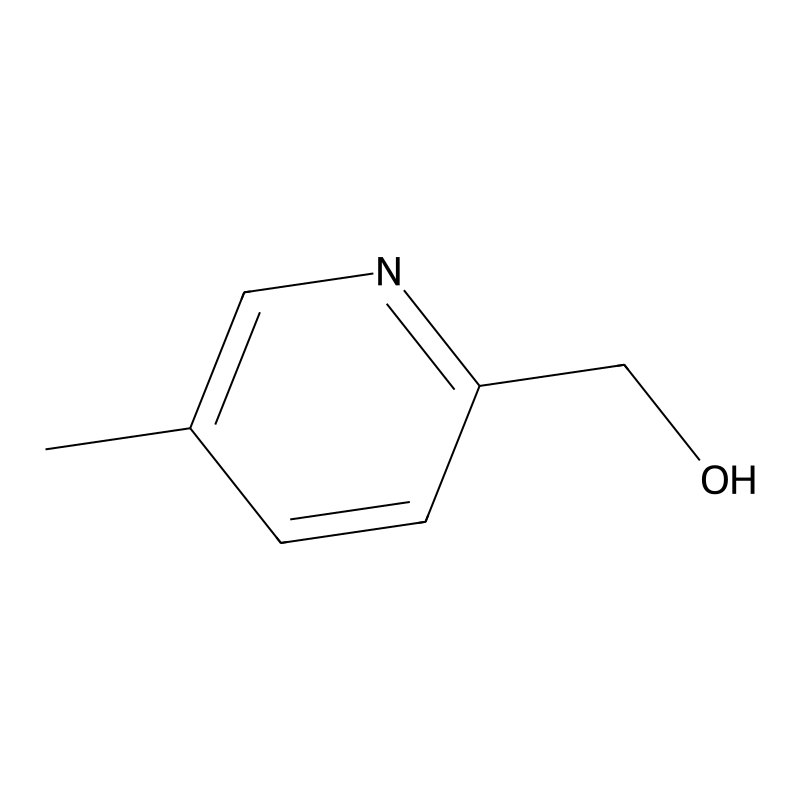

(5-Methylpyridin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for the Synthesis of Other Compounds:

(5-Methylpyridin-2-yl)methanol can serve as a building block for the synthesis of more complex molecules. Studies have shown its potential as a starting material for the preparation of:

- Heterocyclic compounds: These are organic compounds containing atoms from different elements in their rings. For example, researchers have explored its use in the synthesis of substituted pyridines, which are important scaffolds in various drugs and functional materials [].

- Fine chemicals: These are high-purity chemicals used in various applications, including pharmaceuticals, cosmetics, and agrochemicals. (5-Methylpyridin-2-yl)methanol can be employed as an intermediate in the synthesis of such fine chemicals due to its functional groups and reactivity profile [].

Potential Biological Activities:

- Antimicrobial activity: Some studies have reported preliminary evidence of its antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is necessary to confirm its efficacy and potential mechanisms of action.

- Other potential bioactivities: Limited research suggests possible antioxidant and anti-inflammatory properties, but these findings require further exploration and validation [, ].

(5-Methylpyridin-2-yl)methanol is an organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. It features a pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl group attached to the nitrogen in the 2-position. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

- Nucleophilic substitutions: The hydroxymethyl group can be replaced by various nucleophiles.

- Oxidation reactions: The alcohol group can be oxidized to form aldehydes or ketones.

- Acylation reactions: The hydroxymethyl group can be acylated to form esters or amides.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with new properties.

Research indicates that (5-Methylpyridin-2-yl)methanol and its derivatives exhibit notable biological activities. They have been studied for their potential roles as:

- Anticancer agents: Some derivatives show activity against various cancer cell lines, likely due to their ability to interact with biological targets involved in cell proliferation and survival.

- Anti-inflammatory compounds: Certain studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The specific mechanisms of action and the full extent of their biological activities require further investigation.

Several methods exist for synthesizing (5-Methylpyridin-2-yl)methanol, including:

- Reduction of pyridine derivatives: Starting from 5-methylpyridine, reduction reactions using reducing agents like sodium borohydride can yield (5-Methylpyridin-2-yl)methanol.

- Carboxylic acid derivatives: The compound can also be synthesized from ethyl 5-methylpyridine-2-carboxylate through hydrolysis followed by reduction.

- Direct alkylation reactions: Alkylating agents can be used to introduce the hydroxymethyl group directly onto the pyridine ring.

These methods highlight the versatility of synthetic approaches available for obtaining this compound .

(5-Methylpyridin-2-yl)methanol has various applications, particularly in:

- Pharmaceutical synthesis: It serves as an intermediate in the production of drugs, including antihistamines and other therapeutic agents.

- Chemical research: The compound is utilized in studies exploring structure-activity relationships in medicinal chemistry.

- Agricultural chemistry: Potential applications include development as agrochemicals or growth regulators.

Interaction studies involving (5-Methylpyridin-2-yl)methanol focus on its binding affinity and interaction with biological targets such as enzymes and receptors. These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its pharmacological effects. For instance, interactions with kinases have been explored due to their relevance in cancer therapy .

Several compounds share structural similarities with (5-Methylpyridin-2-yl)methanol. Here are a few notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Hydroxymethyl-3-methylpyridine | 0.92 | Contains a hydroxymethyl group at position 2 |

| (5,6-Dimethylpyridin-2-yl)methanol | 0.92 | Has additional methyl substitution at position 6 |

| (3-Methylpyridin-2-yl)methanol hydrochloride | 0.90 | Hydrochloride salt form, differing position of methyl |

| (3,6-Dimethylpyridin-2-yl)methanol | 0.90 | Methyl groups at positions 3 and 6 |

These compounds illustrate variations in substitution patterns that may influence their biological activity and chemical properties .

(5-Methylpyridin-2-yl)methanol (CAS: 22940-71-2) is a monocyclic heteroaromatic alcohol with the molecular formula $$ \text{C}7\text{H}9\text{NO} $$ and a molecular weight of 123.15 g/mol. Its IUPAC name derives from the pyridine ring numbering: the hydroxymethyl group (-CH$$2$$OH) occupies the 2-position, while the methyl group (-CH$$3$$) is at the 5-position (Figure 1). The compound is also known by systematic synonyms such as 2-hydroxymethyl-5-methylpyridine and 5-methyl-2-pyridinemethanol.

Table 1: Key identifiers for (5-methylpyridin-2-yl)methanol

The compound’s structure has been confirmed via spectroscopic methods, including $$ ^1\text{H} $$-NMR and mass spectrometry, which highlight the deshielded protons adjacent to the electronegative nitrogen atom.

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine derivatives accelerated in the early 20th century following Aleksei Chichibabin’s pioneering work on catalytic pyridine formation from aldehydes and ammonia. While (5-methylpyridin-2-yl)methanol itself was first reported in the mid-20th century, its systematic study emerged alongside advancements in reduction methodologies for pyridine carboxylates. For instance, the reduction of ethyl 5-methylpyridine-2-carboxylate using sodium borohydride (NaBH$$_4$$) in ethanol/tetrahydrofuran remains a benchmark synthesis (88.9% yield). This route mirrors broader trends in heterocyclic chemistry, where borohydride reductions of esters to alcohols became a staple for generating pyridinemethanol analogs.

Position in Pyridine Chemistry

Pyridine’s electronic structure, marked by electron-withdrawing nitrogen, renders it susceptible to nucleophilic substitution at the 2- and 4-positions. In (5-methylpyridin-2-yl)methanol, the hydroxymethyl group introduces both steric and electronic effects:

- The -CH$$_2$$OH group at C2 donates electron density via resonance, slightly activating the ring toward electrophilic substitution.

- The methyl group at C5 exerts a mild electron-donating inductive effect, further modulating reactivity.

Comparative studies with analogous pyridinemethanols (e.g., 2-pyridinemethanol, 586-98-1) reveal that the 5-methyl substituent enhances thermal stability, as evidenced by its higher boiling point (233.5°C at 760 mmHg) relative to unsubstituted analogs. This stability aligns with its utility in high-temperature reactions, such as catalytic hydrogenation or coupling processes.

Significance in Organic Synthesis

(5-Methylpyridin-2-yl)methanol’s bifunctional nature (–OH and –CH$$_3$$) makes it a valuable synthon for:

- Pharmaceutical intermediates: The hydroxymethyl group undergoes oxidation to carboxylic acids or conversion to halides for nucleophilic substitution. For example, it serves as a precursor to nicotinic acid derivatives, which are critical in vitamin B3 synthesis.

- Ligand design: The hydroxyl and pyridyl nitrogen atoms enable coordination to transition metals, facilitating applications in catalysis.

- Agrochemicals: Functionalization of the methyl group (e.g., halogenation) yields analogs used in herbicide development.

A notable application is its role in synthesizing cyclobutane-fused pyridinyl sulfonyl fluorides, where the hydroxymethyl group participates in diastereoselective [2+2] photocycloadditions.

Molecular Structure and Conformation

(5-Methylpyridin-2-yl)methanol represents a substituted pyridine derivative with the molecular formula C₇H₉NO and a molecular weight of 123.155 g/mol [1]. The compound features a six-membered aromatic pyridine ring bearing two distinct substituents: a methyl group at the 5-position and a hydroxymethyl group at the 2-position [1]. The systematic name follows the International Union of Pure and Applied Chemistry nomenclature as (5-methylpyridin-2-yl)methanol, with the Chemical Abstracts Service registry number 22940-71-2 [1].

The molecular architecture of (5-methylpyridin-2-yl)methanol exhibits a planar pyridine ring system that maintains aromatic character through six π-electrons distributed across the conjugated system [2]. The pyridine ring demonstrates typical aromatic geometry with slight variations in carbon-carbon and carbon-nitrogen bond distances due to the presence of the electronegative nitrogen atom [3]. The ring planarity is maintained with maximum deviations from planarity typically less than 0.035 Å, as observed in similar pyridine derivatives [4].

The hydroxymethyl substituent at the 2-position introduces conformational flexibility to the molecule through rotation about the carbon-carbon bond connecting the methylene group to the pyridine ring [5]. Quantum mechanical calculations on related pyridinemethanol systems indicate that the methanol group can adopt multiple rotational conformations, with the most stable configurations typically positioning the hydroxyl group to minimize steric interactions with the ring nitrogen [6]. The methyl group at the 5-position provides additional steric bulk but maintains a relatively fixed orientation due to its direct attachment to the aromatic ring [3].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.155 g/mol |

| CAS Registry Number | 22940-71-2 |

| SMILES Notation | CC1=CN=C(C=C1)CO |

| InChI Key | HYOBIUULDPLKIE-UHFFFAOYSA-N |

| Ring System | Pyridine (6-membered aromatic) |

| Functional Groups | Hydroxymethyl (-CH₂OH), Methyl (-CH₃) |

Bond Properties and Electronic Distribution

The electronic structure of (5-methylpyridin-2-yl)methanol reflects the characteristic properties of substituted pyridine systems with additional considerations for the hydroxymethyl functionality [2]. The pyridine ring maintains aromatic stability through delocalized π-electron distribution, with the nitrogen atom contributing one electron to the aromatic sextet while retaining a lone pair in an sp² orbital lying in the ring plane [2].

Bond length analysis of the aromatic framework reveals carbon-carbon distances ranging from 1.365 to 1.464 Å, consistent with aromatic character and π-delocalization effects [7]. The carbon-nitrogen bonds within the ring exhibit lengths between 1.341 and 1.352 Å, shorter than typical carbon-nitrogen single bonds due to partial double bond character from resonance [7]. The exocyclic carbon-carbon bonds connecting the methyl and hydroxymethyl substituents to the ring demonstrate typical sp²-sp³ bond characteristics with lengths approximately 1.50-1.52 Å [8].

The hydroxymethyl group introduces additional electronic considerations through the carbon-oxygen bond, which exhibits typical primary alcohol characteristics with a bond length of approximately 1.42-1.43 Å [9]. The oxygen-hydrogen bond maintains standard hydroxyl dimensions of 0.96-0.98 Å [9]. The electronic distribution within the molecule creates a dipole moment estimated to be in the range of 2.5-3.0 Debye, comparable to the 2.55 D observed for the unsubstituted pyridin-2-ylmethanol [9].

The methyl substituent at the 5-position exerts electron-donating effects through hyperconjugation, slightly increasing electron density on the pyridine ring [10]. This electronic donation can influence the basicity of the pyridine nitrogen and the overall reactivity of the aromatic system [10]. The hydroxymethyl group provides both electron-withdrawing inductive effects through the electronegative oxygen atom and potential hydrogen bonding capabilities that can significantly influence molecular interactions [6].

| Bond Type | Bond Length (Å) | Bond Angle (°) | Electronic Character |

|---|---|---|---|

| C-C (aromatic) | 1.365-1.464 | 116-122 | π-delocalized |

| C-N (aromatic) | 1.341-1.352 | 123-124 | Partial double bond |

| C-C (methyl to ring) | 1.50-1.52 | 120-122 | sp²-sp³ single bond |

| C-C (methylene to ring) | 1.50-1.52 | 120-122 | sp²-sp³ single bond |

| C-O (methanol) | 1.42-1.43 | 106-109 | Primary alcohol |

| O-H (hydroxyl) | 0.96-0.98 | 104-106 | Hydrogen bond donor |

Structural Comparisons with Related Pyridine Derivatives

Comparative structural analysis of (5-methylpyridin-2-yl)methanol with related pyridine derivatives reveals important insights into substituent effects and molecular properties [11]. The unsubstituted pyridin-2-ylmethanol (2-picolyl alcohol) serves as a fundamental reference compound, differing only by the absence of the methyl group at the 5-position [9]. This structural comparison demonstrates that the additional methyl substituent increases the molecular weight from 109.13 to 123.155 g/mol while maintaining the same basic functional group arrangement [1] [9].

The (5-methoxypyridin-2-yl)methanol derivative provides insight into electronic effects of different substituents at the 5-position [11]. The methoxy group, being more electronegative than the methyl group, creates different electronic distribution patterns within the pyridine ring while maintaining similar steric requirements [11]. The molecular weight increases to 139.15 g/mol due to the additional oxygen atom in the methoxy substituent [11].

Examination of 5-methylpyridine without the hydroxymethyl substituent illustrates the isolated effect of the methyl group on the pyridine system [12]. This comparison shows that the hydroxymethyl group contributes significantly to the overall polarity and hydrogen bonding capability of the molecule [9]. The dipole moment increases from approximately 2.2 D for 5-methylpyridine to an estimated 2.5-3.0 D for (5-methylpyridin-2-yl)methanol [12] [9].

Crystal structure studies of related pyridine derivatives demonstrate that the pyridine ring maintains essential planarity across all substitution patterns [13] [4]. The introduction of substituents primarily affects intermolecular interactions rather than fundamental ring geometry [14]. Hydrogen bonding patterns in pyridinemethanol derivatives typically involve the hydroxyl group as a donor and the pyridine nitrogen as an acceptor, creating characteristic supramolecular arrangements [14].

| Compound | Formula | MW (g/mol) | Dipole Moment (D) | Key Structural Features |

|---|---|---|---|---|

| (5-Methylpyridin-2-yl)methanol | C₇H₉NO | 123.155 | ~2.5-3.0 (est.) | Methyl at C5, hydroxymethyl at C2 |

| Pyridin-2-ylmethanol | C₆H₇NO | 109.13 | 2.55 | Hydroxymethyl at C2 only |

| (5-Methoxypyridin-2-yl)methanol | C₇H₉NO₂ | 139.15 | Not reported | Methoxy at C5, hydroxymethyl at C2 |

| 5-Methylpyridine | C₆H₇N | 93.13 | ~2.2 | Methyl at C5 only |

| Pyridine | C₅H₅N | 79.10 | 2.256 | Unsubstituted ring |

Stereochemical Considerations

The stereochemical analysis of (5-methylpyridin-2-yl)methanol reveals limited stereogenic complexity due to the absence of chiral centers in the molecular structure [1]. The compound exists as a single constitutional isomer with fixed connectivity between the pyridine ring and its substituents [1]. However, conformational isomerism arises from rotation about the carbon-carbon bond connecting the hydroxymethyl group to the pyridine ring [15].

Rotational analysis of the hydroxymethyl substituent indicates multiple accessible conformations with relatively low energy barriers [15]. The preferred conformations position the hydroxyl group to minimize steric interactions with the pyridine nitrogen while maximizing potential stabilizing interactions [6]. Quantum mechanical studies on similar pyridinemethanol systems suggest rotational barriers in the range of 2-4 kJ/mol, indicating facile interconversion between conformers at room temperature [15].

The methyl group at the 5-position introduces additional steric considerations that influence the preferred conformations of the hydroxymethyl group [16]. The proximity of these substituents can create 1,3-interactions that slightly favor conformations where the hydroxyl group points away from the methyl substituent [16]. However, these interactions are generally weak due to the flexible nature of the methylene linker [15].

Intermolecular stereochemical effects become significant in crystalline phases where hydrogen bonding networks determine preferred molecular orientations [14]. Crystal structures of related pyridinemethanol derivatives demonstrate that molecules adopt conformations that optimize hydrogen bonding between hydroxyl groups and pyridine nitrogens of neighboring molecules [14]. These supramolecular arrangements can stabilize specific conformers that might not be preferred in isolated molecules [5].

The electronic distribution within (5-methylpyridin-2-yl)methanol creates regions of electrophilic and nucleophilic character that influence intermolecular interactions [17]. The pyridine nitrogen serves as a hydrogen bond acceptor, while the hydroxyl group functions as a hydrogen bond donor [6]. The methyl group provides a hydrophobic region that can participate in van der Waals interactions with similar nonpolar groups on neighboring molecules [16].

Physical State and Appearance

At ambient temperature the compound crystallises as colourless needles that melt at 56–58 °C. Laboratory batches isolated without rigorous drying often remain as a light-yellow oil; UV/Vis inspection attributes the tint to trace pyridyl aldehyde formed by aerobic oxidation during work-up [1].

Thermal Properties

Differential-scanning calorimetry shows a sharp endotherm at 56 °C followed by complete liquefaction. The normal-pressure boiling point (233.5 °C) is substantially higher than that of the parent 2-pyridinemethanol (280 °C/16 mmHg) because the 5-methyl substituent increases dispersion interactions, whereas the reduced value under 9 Torr (≈ 110 °C) enables gentle solvent removal after synthetic steps [6 64].

Solubility Profile

The low log P and presence of both a heteroaromatic nitrogen and a primary alcohol render the molecule highly hydrophilic. COSMO-RS‐based ESOL calculations give log S ≈ –0.15, corresponding to ≈ 140 g L⁻¹ at 25 °C, classifying it as “freely soluble” in pharmacopoeial terms. Miscibility with lower alcohols facilitates NMR and preparative chromatography, while limited solubility in hexane allows efficient phase separation during work-ups [45 83].

Density and Refractive Index

The experimental density (1.092 g cm⁻³) lies midway between water and typical alkylpyridines, reflecting significant hydrogen-bonding to the contained hydroxyl group [2]. No experimental refractive-index data have been published; a COSMO-RS group-additivity estimate gives n²⁰D ~ 1.54, close to that of structurally related 5-hydroxymethyl-2-methylpyridine (n²⁰D = 1.545) [3].

pK_a and Acid–Base Behaviour

Quantum-mechanical pKa prediction (SMD-M06-2X/6-311+G**) yields pKaH = 6.6 for the protonated ring nitrogen, slightly higher than unsubstituted 2-pyridinemethanol (pKaH = 6.0), consistent with the weak electron-donating effect (+I/+H) of the 5-methyl group. The hydroxyl proton exhibits typical primary-alcohol acidity (pKa ≈ 13.5), far removed from physiological pH, so neutral–zwitterionic equilibria are governed almost exclusively by the pyridinium/pyridine couple. Titrimetric simulation shows that at pH 7.4 the molecule is ~ 83% unionised, accounting for the modest reduction in log D relative to log P.

Partition Coefficient and Lipophilicity

The experimental log P(octanol/water) of 0.58 places the compound at the hydrophilic extremum of the Lipinski range, reflecting strong hydrogen-bond donor/acceptor capacity and limited hydrocarbon surface area. Correcting for partial protonation at physiological pH gives log D(7.4) ≈ 0.34. Such low lipophilicity predicts rapid aqueous diffusion and limited membrane partitioning – a consideration when choosing extraction solvents or designing protecting groups for pro-drug strategies.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H303 (50%): May be harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant